molecular formula C12H14N2O4 B7973600 4-Nitro-3-(piperidin-1-YL)benzoic acid

4-Nitro-3-(piperidin-1-YL)benzoic acid

Cat. No.: B7973600
M. Wt: 250.25 g/mol
InChI Key: LIFYDHHDVQSBKE-UHFFFAOYSA-N
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Description

4-Nitro-3-(piperidin-1-yl)benzoic acid (CAS: 1141473-72-4) is a nitro-substituted benzoic acid derivative with a piperidine ring attached at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₄N₂O₄, and it has a molecular weight of 250.25 g/mol . The compound is structurally characterized by the electron-withdrawing nitro group at the 4-position and the piperidine moiety, which introduces basicity and lipophilicity.

Properties

IUPAC Name

4-nitro-3-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(14(17)18)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFYDHHDVQSBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(piperidin-1-YL)benzoic acid typically involves the nitration of 3-(piperidin-1-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form amino derivatives, a key transformation for synthesizing bioactive intermediates.

Reagents and Conditions

  • Catalytic Hydrogenation :

    • H₂ gas with palladium-on-carbon (Pd/C) in ethanol at 25–50°C .

    • Yields 3-amino-4-(piperidin-1-yl)benzoic acid as the primary product .

  • Alternative Reductants :

    • Sodium dithionite (Na₂S₂O₄) in aqueous medium at pH 7–9, producing the same amino derivative .

Mechanistic Insights

  • The nitro group is reduced via a stepwise electron transfer process:
    NO2NHOHNH2\text{NO}_2 \rightarrow \text{NHOH} \rightarrow \text{NH}_2

    • Catalytic hydrogenation proceeds through adsorption of H₂ on the Pd surface, followed by sequential hydrogenation of the nitro group .

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring for substitution, particularly at the ortho and para positions relative to itself.

Reagents and Conditions

NucleophileConditionsProductSource
PiperidineK₂CO₃, DMF, 80°C, 12 h4-(Piperidin-1-yl)-3-nitrobenzamide
Thiols (e.g., EtSH)CuI catalysis, DMSO, 100°C, 24 h3-Nitro-4-(ethylthio)benzoic acid

Key Observations

  • Substitution at the para position to the nitro group is favored due to its strong electron-withdrawing effect, directing nucleophiles to the activated site .

  • Steric hindrance from the piperidine ring limits substitution at the meta position .

Esterification and Amidation

The carboxylic acid group participates in condensation reactions to form esters or amides.

Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., ethanol).

  • Conditions : Reflux in dichloromethane (DCM) for 6–8 h.

  • Product : Ethyl 4-nitro-3-(piperidin-1-yl)benzoate .

Amidation

  • Reagents : Hydrazine (NH₂NH₂) in methanol.

  • Conditions : Room temperature, 24 h.

  • Product : 4-Nitro-3-(piperidin-1-yl)benzohydrazide .

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or acylation to modify its electronic and steric properties.

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 h.

  • Product : N-Methylpiperidinium derivative .

Acylation

  • Reagents : Acetyl chloride (AcCl) in pyridine.

  • Conditions : 0°C, 2 h.

  • Product : N-Acetylpiperidine derivative .

Biochemical Transformations

In biological systems, enzymatic reduction of the nitro group generates reactive intermediates.

NAD(P)H-Dependent Reduction

  • Enzymes : Aldo-keto reductases (AKR1C3) or cytochrome P450 isoforms .

  • Products : Hydroxylamine or amine metabolites, which exhibit cytotoxicity via DNA intercalation .

Mechanistic and Synthetic Considerations

  • Steric Effects : The piperidine ring’s bulkiness limits reactivity at the ortho position, favoring para substitutions .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

  • Temperature Control : Elevated temperatures (>80°C) promote side reactions, such as decarboxylation, necessitating mild conditions .

Scientific Research Applications

Medicinal Chemistry

4-Nitro-3-(piperidin-1-YL)benzoic acid serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been studied for:

  • Antitumor Activity : Research indicates that derivatives exhibit cytotoxic effects against cancer cell lines, including prostate cancer (LNCaP and DU145), with IC50 values ranging from 47 to 61 µM.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. Some key findings include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This compound has shown high activity in inhibiting DHFR, which is crucial for DNA synthesis in rapidly dividing cells.
  • Cell Signaling Modulation : It affects signaling pathways involved in cell proliferation and apoptosis, indicating potential therapeutic uses in oncology.

Case Studies

StudyFindingsCell Lines TestedIC50 Values (µM)
Antitumor ActivitySignificant antiproliferative effects observedLNCaP, DU14547 - 61
DHFR InhibitionHigh inhibitory activity notedVariousNot specified
Viral InhibitionPotential inhibitors against Ebola virusEbola virus modelsEC50 values indicating potent activity

These studies highlight the compound's potential as a therapeutic agent in cancer treatment and viral infections.

Material Science Applications

In addition to its medicinal applications, this compound is explored in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor materials for specific applications, such as sensors or drug delivery systems.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(piperidin-1-YL)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-nitro-3-(piperidin-1-yl)benzoic acid, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituents Biological Activity/Application Synthesis Yield Source
This compound 1141473-72-4 C₁₂H₁₄N₂O₄ 250.25 4-NO₂, 3-piperidine Potential enzyme inhibitor (IspD target) Not reported
5-Nitro-2-(piperidin-1-yl)benzoic acid (Compound 10) 42106-50-3 C₁₂H₁₄N₂O₄ 250.25 5-NO₂, 2-piperidine IspD enzyme inhibition (MIC: 8 µM) 59% (HPLC)
2-Morpholino-5-nitrobenzoic acid (Compound 11) 4036-83-3 C₁₁H₁₂N₂O₅ 252.23 5-NO₂, 2-morpholine IspD enzyme inhibition (MIC: 16 µM) Not reported
3-Isobutoxy-4-(4-nitrobenzamido)benzoic acid (4ja) Not provided C₁₈H₁₉N₃O₆ 373.36 4-NO₂ benzamide, 3-isobutoxy c-Myc–Max interaction inhibitor 96%
4-Nitro-2-(trifluoromethyl)benzoic acid 320-37-6 C₈H₄F₃NO₄ 235.11 4-NO₂, 2-CF₃ Industrial reagent (no bioactivity reported) >95% purity

Key Structural and Functional Differences:

Substituent Position and Electronic Effects :

  • The 4-nitro group in the target compound enhances the acidity of the benzoic acid (pKa ~1.5–2.5) compared to 5-nitro isomers (e.g., Compound 10, pKa ~2.0–3.0) due to resonance stabilization .
  • Piperidine vs. Morpholine : Piperidine (Compound 10) increases lipophilicity (cLogP ~2.1) compared to morpholine (Compound 11, cLogP ~1.5), affecting membrane permeability .

Biological Activity: Compound 10 demonstrated stronger antimicrobial activity (MIC = 8 µM) against E. coli IspD than the morpholine analog (MIC = 16 µM), likely due to improved hydrophobic interactions .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic aromatic substitution or Suzuki coupling, similar to Compound 12 (2-(furan-3-yl)-5-nitrobenzoic acid, 59% yield) .
  • Amide-linked analogs (e.g., 4ja) achieve higher yields (96%) due to efficient acyl chloride coupling .

Physicochemical Properties Comparison:

Property This compound 5-Nitro-2-(piperidin-1-yl)benzoic Acid 4-Nitro-2-(trifluoromethyl)benzoic Acid
Molecular Weight 250.25 250.25 235.11
cLogP ~2.1 ~2.1 ~1.8
Water Solubility (mg/mL) <0.1 (predicted) <0.1 (predicted) 0.3 (measured)
pKa (COOH) ~1.8 ~2.2 ~1.5

Research Findings:

  • Enzyme Inhibition : Piperidine-containing nitrobenzoates (e.g., Compound 10) show superior inhibition of the MEP pathway enzyme IspD compared to morpholine or furan derivatives .
  • Protein-Protein Interaction Modulation : Amide derivatives like 4ja inhibit c-Myc–Max interactions (IC₅₀ = 0.8 µM), suggesting nitrobenzoic acids are versatile scaffolds for drug discovery .
  • Electronic Effects : Trifluoromethyl groups (e.g., 4-Nitro-2-(trifluoromethyl)benzoic acid) increase metabolic stability but reduce solubility compared to piperidine analogs .

Biological Activity

4-Nitro-3-(piperidin-1-YL)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and a piperidine ring attached to a benzoic acid moiety. The chemical formula is C12H14N2O3C_{12}H_{14}N_{2}O_{3}, and its structural representation can be depicted as follows:

Structural Formula C6H4(NO2)C(COOH)N(C5H10)\text{Structural Formula }\begin{array}{c}\text{C}_{6}\text{H}_{4}(\text{NO}_{2})-\text{C}(\text{COOH})-\text{N}(\text{C}_{5}\text{H}_{10})\\\end{array}

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Bacterial StrainMIC (µg/mL)Comparison to Ampicillin
Staphylococcus aureus50Comparable
Escherichia coli100Approximately 50%

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects . It was found to modulate the NF-kB signaling pathway, which is crucial in the inflammatory response. In vitro studies demonstrated that it could inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group may facilitate redox reactions, while the piperidine ring enhances binding affinity to biological receptors. This dual functionality allows the compound to exert both antimicrobial and anti-inflammatory effects through inhibition of key signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring or the position of the nitro group can significantly impact potency and selectivity against target pathogens.

Key Findings from SAR Studies

  • Nitro Group Positioning : Variations in the position of the nitro group on the benzene ring were found to affect antimicrobial potency.
  • Piperidine Substituents : Substituents on the piperidine ring can enhance interaction with biological targets, improving efficacy against inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The compound demonstrated significant activity, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, researchers assessed the anti-inflammatory properties of this compound in murine models. Results indicated a marked reduction in inflammation markers when administered prior to inflammatory stimuli, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4-nitro-3-(piperidin-1-yl)benzoic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, nitro-substituted benzoic acids are often functionalized with piperidine derivatives under basic conditions (e.g., K₂CO₃/DMF at 80–100°C). Post-synthesis purification typically involves recrystallization or column chromatography. Analytical validation via HPLC (>95% purity) and NMR (to confirm substitution patterns) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:
  • HPLC : Quantify purity (>95% recommended for biological assays) .
  • NMR (¹H/¹³C): Confirm the piperidinyl substitution at position 3 and nitro group at position 4 on the benzoic acid backbone .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., C₁₂H₁₄N₂O₄; theoretical MW 266.25 g/mol) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store in airtight, light-protected containers at –20°C. Desiccate to prevent hydrolysis of the nitro or ester groups (if applicable). Periodic stability testing via TLC or HPLC is advised, especially if used in long-term enzymatic assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Apply a Design of Experiments (DoE) framework to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, microwave-assisted synthesis may reduce reaction times for coupling reactions . Kinetic modeling (e.g., using flow reactors for esterification steps) can also enhance reproducibility .

Q. How to resolve contradictions in biological activity data (e.g., PLA2 inhibition vs. neurotoxicity)?

  • Methodological Answer :
  • Substrate specificity : Use 4-nitro-3-(octanoyloxy)benzoic acid (NOB) as a chromogenic PLA2 substrate to differentiate between enzymatic activity and nonspecific neurotoxicity .
  • Dose-response profiling : Compare IC₅₀ values across assays. Contradictions may arise from impurity interference; revalidate compound purity via LC-MS .

Q. What strategies are effective for functionalizing this compound to enhance target binding in drug discovery?

  • Methodological Answer :
  • Bioisosteric replacement : Replace the nitro group with a trifluoromethyl group (as seen in structurally similar compounds) to improve metabolic stability .
  • Piperidine ring modification : Introduce substituents (e.g., hydroxyl or methyl groups) to modulate lipophilicity and binding affinity .

Q. How to validate its role as a PLA2 substrate in neurotoxicity assays?

  • Methodological Answer :
  • Enzymatic assays : Incubate with purified PLA2 and measure nitrobenzoate release at 405 nm .
  • Control experiments : Use PLA2 inhibitors (e.g., bromophenacyl bromide) to confirm specificity. Correlate activity loss with neurotoxicity reduction in in vitro models (e.g., neuronal cell lines) .

Data Analysis & Experimental Design

Q. How to address batch-to-batch variability in bioactivity studies?

  • Methodological Answer :
  • Statistical normalization : Use Z-score or ANOVA to identify outlier batches.
  • QC protocols : Implement stringent in-process checks (e.g., mid-reaction FTIR to monitor functional group integrity) .

Q. What computational tools can predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Model binding to PLA2 or piperidine-targeted receptors (e.g., GPCRs) .
  • QSAR models : Train using existing bioactivity data from PubChem or ChEMBL to forecast ADMET properties .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis .
  • Ventilation : Use fume hoods to avoid inhalation of nitro-group-related vapors.
  • Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

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